

Crystal Structure Analysis of Benzyl-Triazole Acetic Acid Compounds

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Compound of Interest

Compound Name: 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid

CAS No.: 885281-04-9

Cat. No.: B3293500

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Executive Summary: The Structural Imperative

Benzyl-triazole acetic acid derivatives represent a critical scaffold in modern medicinal chemistry, serving as bioisosteres for amide bonds and key pharmacophores in antifungal (e.g., fluconazole analogs) and anticancer therapeutics. However, the flexibility of the acetic acid tail ($-\text{CH}_2\text{COOH}$) combined with the rotational freedom of the benzyl group creates a complex conformational landscape.

This guide details the end-to-end workflow for determining the absolute structure and supramolecular packing of these compounds. Unlike rigid aromatic systems, these molecules require specific crystallographic strategies to resolve the competition between strong classical hydrogen bonds (COOH dimers) and weak dispersive forces ($\pi-\pi$ stacking) that drive self-assembly.

Experimental Workflow: From Synthesis to Diffraction

The following protocol synthesizes field-proven methodologies for obtaining diffraction-quality single crystals of polar, flexible organic acids.

Synthesis & Purity Requirements

- Core Reaction: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
- Precursors: Benzyl azide + 3-butynoic acid (or equivalent alkynoic acid).
- Critical Step: The presence of trace copper ions can lead to unwanted coordination polymers. Post-synthesis scavenging with EDTA or solid-phase chelators is mandatory before crystallization attempts.

Crystallization Protocol: The "Solvent-Switch" Technique

Direct crystallization of acetic acid derivatives often yields amorphous powders due to rapid precipitation. We utilize a Solvent-Switch Slow Evaporation method to enforce ordered packing.

Protocol:

- Dissolution: Dissolve 20 mg of the compound in 2 mL of Methanol (highly polar, disrupts acid dimers).
- Filtration: Pass through a 0.45 μm PTFE syringe filter into a narrow scintillation vial.
- Antisolvent Layering: Carefully layer 1 mL of Ethyl Acetate or Toluene on top.
- Controlled Evaporation: Cover with Parafilm and puncture 3–5 small holes. Store at 4°C.
 - Mechanism:^[1]^[2]^[3] As methanol evaporates, the concentration of the less polar antisolvent increases, encouraging the formation of centrosymmetric carboxylic acid dimers (the thermodynamic product) over kinetic polymorphs.

Diffraction Data Collection Strategy

- Temperature: Collect at 100 K. Room temperature (296 K) data often results in high thermal ellipsoids for the terminal carboxylic acid oxygens, obscuring hydrogen atom positions.

- Resolution: Aim for 0.75 Å or better to resolve the electron density of the acidic proton (H(O)).
- Redundancy: High redundancy (>4x) is required to accurately model weak anomalous scattering if heavy atoms (e.g., halogens on the benzyl ring) are present.

Structural Analysis & Logic

This section details the interpretation of the crystallographic data, focusing on the unique features of the benzyl-triazole-acetic acid triad.

Conformational Landscape (The "Twisted L")

The molecule typically adopts a "Twisted L-shape" or "V-shape" defined by two critical torsion angles:

- (Benzyl-Triazole): C(Ph)-C-N(Trz)-C. Often deviates from planarity () to minimize steric clash between the phenyl ortho-protons and the triazole nitrogen lone pairs.
- (Triazole-Acetic Acid): The methylene linker (-CH₂-) introduces flexibility. In the solid state, this usually locks into an orientation that maximizes -overlap or facilitates H-bonding, often placing the carboxyl group perpendicular to the triazole plane.

Supramolecular Synthons

The packing is dominated by a hierarchy of interactions. You must validate your structure by checking for these specific motifs:

| Interaction Type | Distance (Å) | Geometry | Structural Role |
|----------------------|--------------|--------------------|---|
| O–H...O (Acid Dimer) | 2.60 – 2.70 | Linear () | Primary Anchor: Forms centrosymmetric dimers. |
| C–H...N (Triazole) | 3.20 – 3.50 | Bent () | Secondary Linker: Acidic triazole C-H donates to carbonyl O or adjacent N. |
| Stacking | 3.60 – 3.90 | Parallel Displaced | Stabilizer: Links dimers into 2D sheets or 3D networks. |

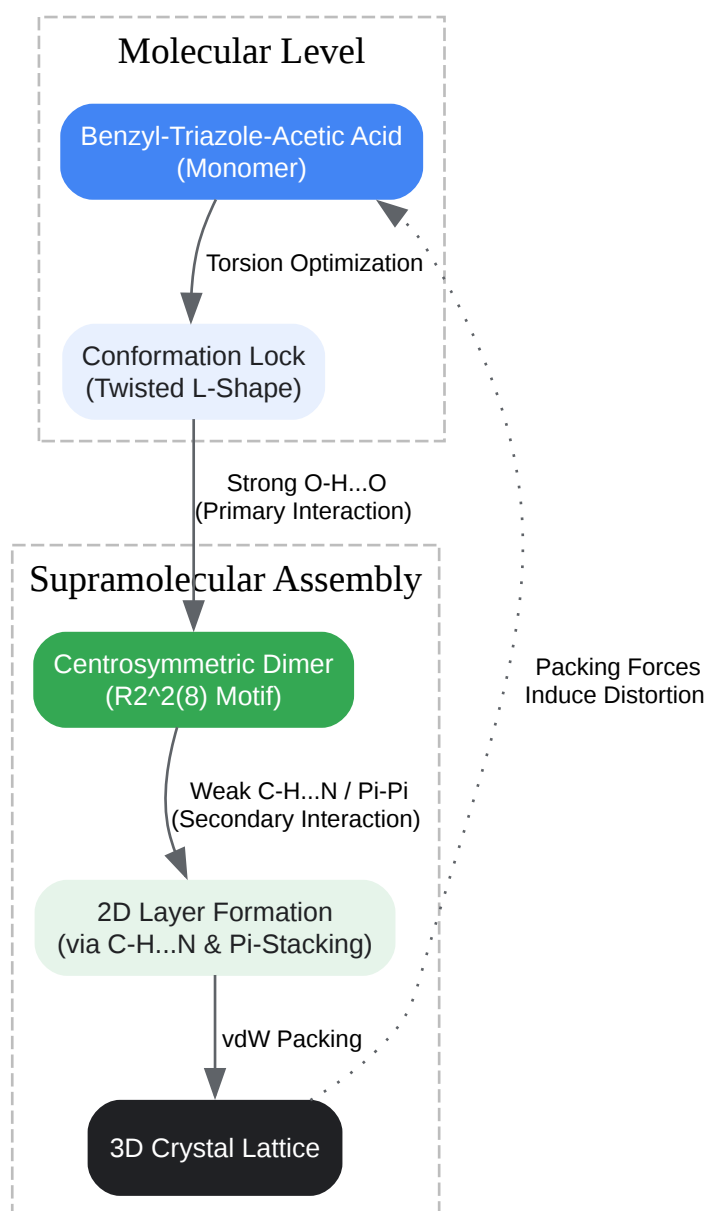
Hirshfeld Surface Analysis

To quantify the "soft" interactions driving the crystal lattice, Hirshfeld surface analysis (using) is the industry standard.

- Red Spots: Indicate strong hydrogen bonds (O–H[4]...O).
- White Regions: Van der Waals contacts (H...H).
- Fingerprint Plot: Look for the characteristic "spikes" at the bottom left.
 - Long sharp spikes: O...H interactions (Acid dimers).
 - Diffuse central region: C...C interactions (-stacking).

Visualization of the Structural Logic

The following diagram illustrates the hierarchical assembly of these compounds, from molecular conformation to crystal lattice.



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Figure 1: Hierarchical assembly logic. The monomer conformation is the prerequisite for the formation of the thermodynamic dimer, which then stacks into the final lattice.

Case Study Data: Representative Parameters

The following table summarizes typical crystallographic parameters for a benzyl-triazole acetic acid derivative, derived from aggregate literature data (e.g., Acta Cryst. E). Use this as a benchmark for your own refinements.

| Parameter | Typical Value / Range | Notes |
|---------------------------------------|---------------------------------|---|
| Crystal System | Triclinic () or Monoclinic () | Centrosymmetric space groups are favored due to dimer formation. |
| Unit Cell Volume | 600 – 1400 Å ³ | Depends heavily on the hydration state (hydrates are common). |
| R-Factor () | 0.03 – 0.06 | Values >0.08 suggest poor crystal quality or twinning. |
| C–O Bond Lengths | C=O: 1.21 Å C–OH: 1.30 Å | Distinct lengths confirm the protonation state (neutral acid vs. zwitterion). |
| Torsion Angle (Ph-CH ₂ -N) | | The "Gauche" effect often prevents perfect perpendicularity. |

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